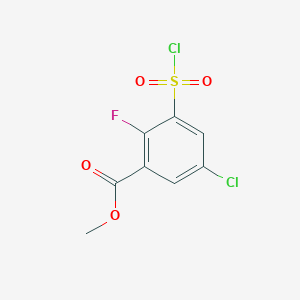![molecular formula C10H15NOS B2504109 N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide CAS No. 2023983-85-7](/img/structure/B2504109.png)
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a vital role in the central nervous system. TBOA has been widely used in scientific research to study the function of glutamate transporters and their role in neurological disorders.
Mechanism of Action
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide inhibits the function of glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has been shown to increase the extracellular concentration of glutamate in the brain. This leads to increased excitotoxicity and neuronal damage, which can result in seizures and other neurological disorders.
Advantages and Limitations for Lab Experiments
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the function of these transporters. However, N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has some limitations. It is highly toxic and can cause significant neuronal damage at high concentrations. Additionally, N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has a short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for research involving N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide. One area of research is the development of new inhibitors of glutamate transporters that have fewer toxic effects than N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide. Another area of research is the study of the role of glutamate transporters in neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Finally, researchers may investigate the use of N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide as a therapeutic agent for these disorders.
Synthesis Methods
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoacetic acid with 8-thiabicyclo[3.2.1]oct-3-ene to form 8-thiabicyclo[3.2.1]oct-3-en-2-ylacetic acid. This intermediate is then reacted with thionyl chloride to form 8-thiabicyclo[3.2.1]oct-3-en-2-ylacetyl chloride. Finally, the acetyl chloride is reacted with propargylamine to form N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide.
Scientific Research Applications
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide has been extensively used in scientific research to study the function of glutamate transporters. Glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft. Dysfunction of these transporters has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-(8-thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-2-10(12)11-7-5-8-3-4-9(6-7)13-8/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUDXYMGPVHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CCC(C1)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)
![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)
![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)


![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)
![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)
